(4-Phenoxyphenyl)methanol

Acetylcholinesterase inhibition Alzheimer's disease N-benzylaniline derivatives

This diaryl ether benzyl alcohol scaffold is non-negotiable for programs requiring brain penetration (PAMPA-BBB validated), nanomolar ACC inhibition, or potent 5α-reductase modulation. Unlike generic methoxy or unsubstituted analogs, the 4-phenoxy group confers a unique intermediate solvolytic reactivity essential for predictable synthetic outcomes and bioactivity. Directly enables published SAR for Alzheimer's (hAChE IC₅₀ 1.32 µM), cancer (antiproliferative IC₅₀ 0.22 µM), and BPH (IC₅₀ 5.3 nM) leads. Procure the exact fragment to ensure target engagement, CNS permeability, and reproducible yields.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 2215-78-3
Cat. No. B189083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenoxyphenyl)methanol
CAS2215-78-3
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CO
InChIInChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
InChIKeyFEOMFFKZOZMBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Phenoxyphenyl)methanol (CAS 2215-78-3) Procurement Guide: Molecular Scaffold Classification and Physicochemical Baseline


(4-Phenoxyphenyl)methanol (CAS 2215-78-3), also known as 4-phenoxybenzyl alcohol, is a diaryl ether derivative classified as a benzyl alcohol building block with molecular formula C₁₃H₁₂O₂ and molecular weight 200.23 g/mol [1]. The compound exists as a solid with a melting point range of 175–195°C and exhibits moderate lipophilicity (XLogP3 ~1), rendering it suitable as a versatile intermediate in organic synthesis and medicinal chemistry programs . Its structural features—a primary alcohol group para-substituted on a phenoxybenzene scaffold—enable functionalization via oxidation, etherification, and nucleophilic substitution, making it a foundational fragment for generating diverse chemotypes including N-(4-phenoxybenzyl)anilines, tetrazolecarboxamides, and phenyl isoxazoles [2].

(4-Phenoxyphenyl)methanol vs. Generic Benzyl Alcohols: Why Structural Specificity Determines Downstream Performance


Generic benzyl alcohol derivatives such as 4-methoxybenzyl alcohol or unsubstituted benzyl alcohol are not functionally interchangeable with (4-phenoxyphenyl)methanol. The diphenyl ether core of the target compound confers distinct steric, electronic, and lipophilic properties that directly modulate the bioactivity, selectivity, and physicochemical profile of downstream products. For instance, substitution of the phenoxy moiety with smaller or less lipophilic groups has been shown to reduce binding affinity to key therapeutic targets and alter metabolic stability [1]. In mechanistic terms, the 4-phenoxy substituent influences solvolytic reactivity through an intermediate SN1/SN2 character that differs markedly from both electron-donating (methoxy) and electron-withdrawing (nitro) analogs, a property that directly impacts synthetic route design and yield optimization [2]. Consequently, procurement of the exact 4-phenoxy substitution pattern is essential for reproducing published structure-activity relationships and achieving predictable reaction outcomes.

(4-Phenoxyphenyl)methanol: Head-to-Head Quantitative Evidence for Procurement Decision-Making


Acetylcholinesterase (AChE) Inhibitory Potency: N-(4-Phenoxybenzyl)aniline Derivative vs. Donepezil Reference

Derivatives synthesized from the (4-phenoxybenzyl) scaffold exhibit sub-micromolar inhibition of human AChE (hAChE). Compound 42, an N-(4-phenoxybenzyl)aniline derivative bearing a trimethoxybenzene substituent, demonstrated an IC₅₀ of 1.32 µM and a Kᵢ of 0.879 µM against hAChE [1]. While the clinical reference donepezil exhibits higher potency (IC₅₀ ≈ 0.04 µM), compound 42 achieved this inhibition with a competitive binding mode and, critically, demonstrated favorable blood-brain barrier permeability in a parallel artificial membrane permeation assay (PAMPA-BBB), a property not inherent to all AChE inhibitors and essential for CNS-targeted applications [1].

Acetylcholinesterase inhibition Alzheimer's disease N-benzylaniline derivatives

Acetyl-CoA Carboxylase (ACC) Inhibition: 4-Phenoxy-Phenyl Isoxazole vs. Reference Inhibitor CP-640186

The 4-phenoxy-phenyl fragment serves as a viable scaffold for developing potent ACC inhibitors. Compound 6g, a 4-phenoxy-phenyl isoxazole derivative synthesized from the core fragment, exhibited ACC inhibitory activity with an IC₅₀ of 99.8 nM [1]. This potency was reported as comparable to that of the reference ACC inhibitor CP-640186 under the same assay conditions, establishing the 4-phenoxy-phenyl moiety as a competent alternative to established ACC inhibitor scaffolds [1].

Acetyl-CoA carboxylase inhibition Cancer therapeutics Phenyl isoxazole synthesis

Human Steroid 5α-Reductase Inhibition: 4-Phenoxybenzyl Indoline Derivative vs. ONO-3805

The 4-phenoxybenzyl fragment confers potent inhibitory activity against human steroid 5α-reductase when incorporated into indoline scaffolds. Compound 2e (YM-36117), 3-chloro-4-{[1-(4-phenoxybenzyl)indolin-5-yl]oxy}benzoic acid, demonstrated an IC₅₀ of 5.3 nM against the human enzyme, which represents a more potent inhibitory activity than the comparator ONO-3805 in the same study [1]. Furthermore, oral administration of YM-36117 in rat models reduced prostatic dihydrotestosterone (DHT) concentrations, confirming in vivo target engagement and functional efficacy [1].

5α-reductase inhibition Androgen-related disorders Indoline derivative synthesis

Solvolytic Reactivity and Mechanism: 4-Phenoxybenzyl Chloride vs. Benzyl Chloride and 4-Anisyl Chloride

The 4-phenoxy substituent confers a distinct reactivity profile in solvolytic reactions compared to other para-substituted benzyl chlorides. In methanolysis studies (97.4% MeOH-dioxan, 25°C), 4-phenoxybenzyl chloride exhibits intermediate mechanistic behavior between SN1 and SN2 pathways, contrasting with 4-anisyl chloride (p-OCH₃) which reacts predominantly via the SN1 mechanism, and unsubstituted benzyl chloride which reacts via the SN2 mechanism [1]. The σ⁺ value for the 4-phenoxy group was determined to be intermediate in the reactivity series, positioned between electron-donating groups (CH₃O: σ⁺ = –0.76) and electron-withdrawing groups (NO₂: σ⁺ = –0.60) [1]. The overall rate range for the benzyl series was 4,290-fold, indicating high sensitivity to substituent electronic effects and enabling precise reactivity tuning through scaffold selection [1].

Solvolysis kinetics SN1/SN2 mechanism Reactivity tuning

(4-Phenoxyphenyl)methanol Procurement Scenarios: When This Scaffold Delivers Differentiated Value


CNS Drug Discovery: Designing Blood-Brain Barrier Permeable AChE Inhibitors

Programs targeting Alzheimer's disease and related dementias requiring AChE inhibitors with demonstrated brain penetration should prioritize the (4-phenoxyphenyl)methanol scaffold. Derivatives such as N-(4-phenoxybenzyl)aniline compound 42 achieved hAChE inhibition (IC₅₀ = 1.32 µM) while maintaining favorable PAMPA-BBB permeability [1]. This property is non-negotiable for CNS drug candidates and distinguishes the 4-phenoxybenzyl fragment from alternative benzyl alcohols lacking demonstrated CNS penetration data.

Oncology: Targeting De Novo Fatty Acid Synthesis via ACC Inhibition

Cancer cell lines including A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) exhibit elevated dependence on de novo fatty acid synthesis, making ACC a validated oncology target. The 4-phenoxy-phenyl isoxazole series derived from the target fragment yielded compound 6g with ACC IC₅₀ of 99.8 nM, comparable to CP-640186, and compound 6l with antiproliferative IC₅₀ values of 0.22–0.26 µM across multiple cancer lines [2]. This scaffold is therefore appropriate for medicinal chemistry teams pursuing ACC-targeted cancer therapeutics.

Urology and Endocrinology: Development of 5α-Reductase Inhibitors with Oral In Vivo Efficacy

The 4-phenoxybenzyl fragment has enabled the discovery of YM-36117, an orally active human 5α-reductase inhibitor with an IC₅₀ of 5.3 nM and demonstrated reduction of prostatic DHT in rat models [3]. Procurement of (4-phenoxyphenyl)methanol is indicated for programs targeting benign prostatic hyperplasia, androgenetic alopecia, or other androgen-driven conditions where potent enzyme inhibition coupled with oral bioavailability is required.

Synthetic Methodology Development: Substituent-Dependent Reactivity Studies

The 4-phenoxy substituent confers a unique, quantifiably intermediate σ⁺ value and solvolytic mechanism that diverges from both strongly electron-donating (methoxy, SN1) and unsubstituted (SN2) analogs [4]. This property makes (4-phenoxyphenyl)methanol an essential substrate for mechanistic investigations into nucleophilic substitution, solvolysis kinetics, and linear free-energy relationship studies. The 4,290-fold rate variation observed across the para-substituted benzyl series underscores the utility of this scaffold as a precisely tunable reactivity probe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Phenoxyphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.